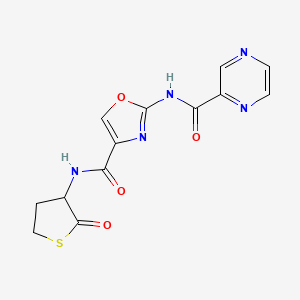
N-(2-oxotetrahydrothiophen-3-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxotetrahydrothiophen-3-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as OTX015, is a synthetic compound that has been investigated for its potential use in cancer therapy. This compound belongs to the class of bromodomain and extra-terminal (BET) inhibitors, which are known to target the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been implicated in the development of various cancers.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research into compounds structurally related to N-(2-oxotetrahydrothiophen-3-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has focused on the synthesis and potential applications of novel chemical entities with significant biological activities. For instance, studies on the synthesis of bioactive pyrazolothiazoles and their derivatives indicate a methodological advancement in the development of compounds with potential antibacterial and anti-inflammatory properties (Yuvaraj et al., 2014). Similarly, research on pyrazinamide derivatives as growth inhibitors for Leuconostoc mesenteroides and other microorganisms demonstrates the chemical versatility of pyrazine-carboxamide analogs in addressing microbial resistance (Abdelwahab et al., 2007).
Antimicrobial and Antifungal Applications
Substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This research signifies the therapeutic potential of pyrazine derivatives in the treatment of tuberculosis, showcasing a range of activities that could potentially exceed the potency of existing medications like pyrazinamide (Gezginci et al., 1998).
Synthetic Pathways and Medicinal Chemistry
The exploration of synthetic routes and reactivity of compounds related to this compound contributes to the broader understanding of medicinal chemistry applications. Studies have focused on the synthesis of 3-amino-4-fluoropyrazoles, indicating the importance of fluorinated pyrazoles in medicinal chemistry as versatile building blocks for further chemical modifications (Surmont et al., 2011).
Novel Bioactive Compounds Development
Research into the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents illustrates the ongoing search for novel bioactive compounds. These studies underline the creative approaches in developing new molecules with enhanced biological activities against a variety of microorganisms, pointing to the significant potential of pyrazine derivatives in drug discovery and development (Aly et al., 2011).
Propriétés
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S/c19-10(8-5-14-2-3-15-8)18-13-17-9(6-22-13)11(20)16-7-1-4-23-12(7)21/h2-3,5-7H,1,4H2,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYFZGVRLMNJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

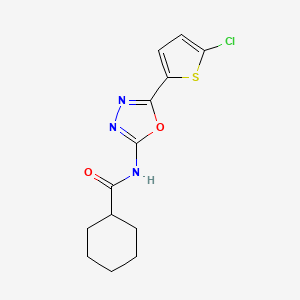
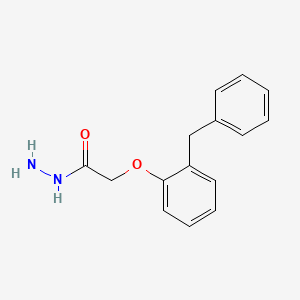


![N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]-4-methoxybenzamide](/img/structure/B2832006.png)
![2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid](/img/structure/B2832008.png)


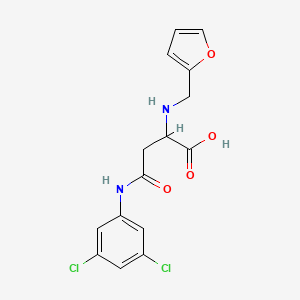
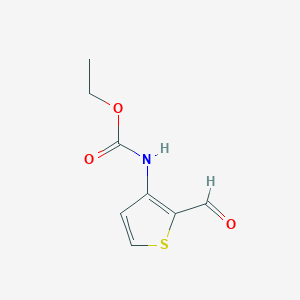


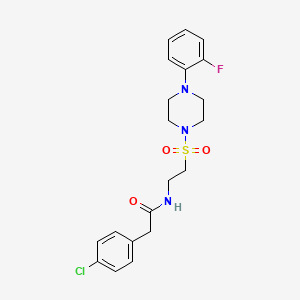
![N-(5-chloro-2-methoxyphenyl)-2-((6-(4-methoxyphenyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2832019.png)